7-[(furan-2-yl)methyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
CAS No.: 1115927-05-3
Cat. No.: VC4485510
Molecular Formula: C24H18N4O5S2
Molecular Weight: 506.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115927-05-3 |
|---|---|
| Molecular Formula | C24H18N4O5S2 |
| Molecular Weight | 506.55 |
| IUPAC Name | 7-(furan-2-ylmethyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C24H18N4O5S2/c1-34-16-6-4-14(5-7-16)22-26-21(33-27-22)12-35-24-25-18-10-20-19(31-13-32-20)9-17(18)23(29)28(24)11-15-3-2-8-30-15/h2-10H,11-13H2,1H3 |
| Standard InChI Key | MECHVUQHJCDTSQ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 |
Introduction
The compound 7-[(furan-2-yl)methyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H- dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with a diverse range of potential applications in pharmaceutical and chemical research. This compound combines several distinct structural elements, including a furan ring, a quinazoline core, and an oxadiazole moiety, which are linked through various functional groups.
Synthesis and Preparation
The synthesis of this compound would likely involve multiple steps, including:
-
Formation of the Quinazoline Core: This might involve condensation reactions between appropriate precursors.
-
Introduction of the Furan-2-ylmethyl Group: Typically achieved through alkylation reactions.
-
Synthesis of the Oxadiazole Moiety: Often involves the reaction of a nitrile with a hydroxylamine derivative.
-
Assembly of the Final Structure: Involves linking the various components together, potentially through sulfide formation reactions.
Potential Applications
Compounds with similar structures are often explored for their biological activities, including:
-
Pharmaceutical Applications: Such compounds may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
-
Chemical Research: They can serve as intermediates or building blocks for more complex molecules.
Research Findings
While specific research findings on this exact compound are not available in the provided sources, compounds with similar structures have been studied for their potential therapeutic effects. For instance, quinazolines and oxadiazoles are known for their diverse biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume